2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound belonging to the class of isoquinolines Isoquinolines are a significant group of natural products and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the cyclization of N-alkylated phenylethylamines under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It has been shown to exert neuroprotective effects by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by experimental neurotoxins . This compound may also interact with monoamine reuptake systems, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used as a starting material for the synthesis of more complex isoquinolines.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
IUPAC Name |
2-methyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLDAJXSRSNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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